(1-Ethoxy-4-propylcyclohexyl)methanamine
Description
(1-Ethoxy-4-propylcyclohexyl)methanamine is a secondary amine featuring a cyclohexane backbone substituted with an ethoxy group (-OCH₂CH₃) at position 1 and a propyl group (-CH₂CH₂CH₃) at position 3. The methanamine moiety (-CH₂NH₂) is attached to the cyclohexane ring, conferring a combination of lipophilicity (due to the cyclohexane and alkyl substituents) and moderate polarity (from the ethoxy group).
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
(1-ethoxy-4-propylcyclohexyl)methanamine |
InChI |
InChI=1S/C12H25NO/c1-3-5-11-6-8-12(10-13,9-7-11)14-4-2/h11H,3-10,13H2,1-2H3 |
InChI Key |
AWXMLLWOCJAXAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)(CN)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxy-4-propylcyclohexyl)methanamine typically involves the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
Introduction of the ethoxy group: The ethoxy group can be introduced through an etherification reaction using ethanol and an appropriate catalyst.
Introduction of the propyl group: The propyl group can be introduced through an alkylation reaction using propyl halides and a strong base.
Introduction of the methanamine group: The methanamine group can be introduced through a reductive amination reaction using formaldehyde and ammonia or a primary amine.
Industrial Production Methods: Industrial production methods for (1-Ethoxy-4-propylcyclohexyl)methanamine may involve bulk synthesis techniques such as continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-Ethoxy-4-propylcyclohexyl)methanamine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to replace the ethoxy or propyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry: : (1-Ethoxy-4-propylcyclohexyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: : The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme-substrate interactions and receptor binding studies .
Medicine: : It is investigated for its potential therapeutic applications, including as a precursor for drug development and as a model compound for studying drug-receptor interactions .
Industry: : The compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives .
Mechanism of Action
The mechanism of action of (1-Ethoxy-4-propylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Building Blocks Catalogue (Enamine Ltd., 2022)
The Enamine Ltd. catalogue () lists several methanamine derivatives with cyclohexane or aromatic backbones. Key comparisons include:
1-[1-(2,2-Dimethoxyethyl)cyclohexyl]methanamine
- Substituents : Cyclohexane ring with a 2,2-dimethoxyethyl group.
- Functional Groups : Two methoxy (-OCH₃) groups and a secondary amine.
- Molecular Formula: C₁₁H₂₃NO₂ (inferred; listed data contains discrepancies).
- Key Differences : The dimethoxyethyl substituent introduces higher polarity compared to the ethoxy and propyl groups in the target compound. This may enhance aqueous solubility but reduce membrane permeability .
Methyl 4-amino-2-oxabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
- Structure : Bicyclic heptane with an ester (-COOCH₃) and amine group.
5-Methoxy-2-(propan-2-yl)aniline
- Structure : Aromatic aniline with methoxy and isopropyl groups.
- Key Differences : The aromatic ring provides distinct electronic properties (e.g., resonance effects) compared to the alicyclic target compound. This may result in differing reactivity in electrophilic substitution or oxidation reactions .
Methanamine Derivatives from Agricultural Studies
A study on wheat germination () evaluated N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine and its nitro analog.
- Substituents: Chlorophenyl (-C₆H₄Cl) or nitrophenyl (-C₆H₄NO₂) groups.
- Key Differences : The aromatic substituents in these compounds enable π-π stacking interactions, which are absent in the alicyclic target compound. The nitro group’s electron-withdrawing nature may also reduce basicity compared to the target’s ethoxy group .
Aromatic Amine: 1-(4-Methoxyphenyl)propan-2-amine
From , 1-(4-methoxyphenyl)propan-2-amine is a primary amine with a methoxy-substituted benzene ring.
- Key Differences :
- Electronic Effects : The aromatic ring delocalizes the amine’s electron density, reducing basicity compared to the target’s alicyclic amine.
- Lipophilicity : The cyclohexane backbone of the target compound likely increases logP (hydrophobicity) relative to this aromatic analog, enhancing blood-brain barrier penetration .
Comparative Data Table
Research Findings and Implications
- Substituent Effects : Bulky alkyl groups (e.g., propyl) enhance lipophilicity, while polar groups (e.g., ethoxy) moderate hydrophobicity. This balance may optimize pharmacokinetics in drug design .
- Biological Activity : Chlorophenyl and nitrophenyl methanamines () demonstrate substituent-dependent bioactivity, suggesting the target compound’s ethoxy/propyl groups could be tailored for specific agricultural or medicinal applications .
- Synthetic Accessibility : The target compound’s cyclohexane backbone may require ring-functionalization strategies (e.g., epoxide ring-opening), whereas aromatic analogs () are synthesized via Friedel-Crafts or Ullmann couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
